![molecular formula C24H29N3O4 B560192 1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione CAS No. 1909226-00-1](/img/structure/B560192.png)
1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione
Descripción general
Descripción
BDA-366 is a small-molecule Bcl2-BH4 domain antagonist, that binds BH4 with high affinity and selectivity. BDA-366-Bcl2 binding induces conformational change in Bcl2 that abrogates its antiapoptotic function, converting it from a survival molecule to a cell death inducer.
Aplicaciones Científicas De Investigación
1. Anticancer Activity
One of the primary applications of anthracene-9,10-dione derivatives, similar to the specified compound, is in the field of anticancer research. Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. These compounds interact with DNA and are being explored for their potential as anticancer agents due to their ability to bind to DNA and exhibit cytotoxic properties distinct from other anthracene-9,10-dione cytotoxins (Agbandje, Jenkins, McKenna, Reszka, & Neidle, 1992).
2. Luminescent Sensor Development
Anthracene-9,10-dione derivatives have been utilized in the development of luminescent sensors. These compounds have shown promise in detecting various substances, including common oxoacids. The structural features of these derivatives, such as their reduced cavity size and strong hydrogen bonds, make them effective in encapsulating ions, leading to enhanced luminescence upon complexation (Young, Quiring, & Sykes, 1997).
3. Reactivity and Adsorption Studies
The reactivity and adsorption characteristics of anthracene derivatives have been a subject of significant interest. Investigations involving density functional theory, molecular dynamics, and adsorption studies have been conducted to understand the reactivity of these compounds. For instance, the interaction of anthracene derivatives with fullerene and their affinity towards enzymes like dihydrofolate reductase and human dUTPase have been studied, providing insights into their pharmaceutical applications (Mary, Mary, Armaković, Armaković, Yadav, Celik, & Razavi, 2021).
4. Electrochromic and Charge-Transfer Applications
Anthracene-9,10-dione based compounds have been synthesized for applications in electrochromic and charge-transfer behavior. These compounds exhibit ambipolar behavior and are used in developing materials with high glass-transition temperatures and reversible redox couples. Their unique properties make them suitable for a variety of applications, including in electrochromic devices (Yen, Lin, & Liou, 2012).
5. Coordination Chemistry and Luminescence Studies
Anthracene derivatives have been explored for their coordination chemistry with various metal ions, leading to diverse applications in luminescence studies. Functionalized anthracene compounds, such as those with picolyl units, have been synthesized and characterized, revealing significant charge transfer characteristics and intramolecular hydrogen bonding. These studies are crucial for understanding the optical properties of these compounds and their potential applications in photophysics and photochemistry (Jones, Kariuki, Ward, & Pope, 2011).
Propiedades
IUPAC Name |
1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOOEVFJWLBLKF-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@H](CNC1=C2C(=C(C=C1)NC[C@H]3CO3)C(=O)C4=CC=CC=C4C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



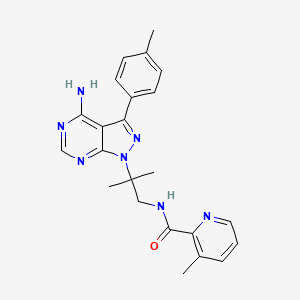
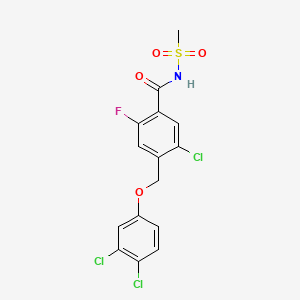
![6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine](/img/structure/B560111.png)

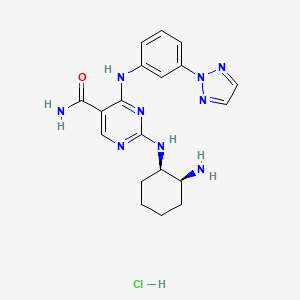
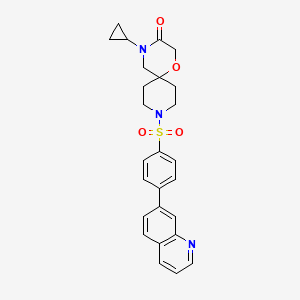
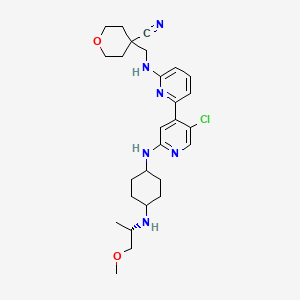

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)

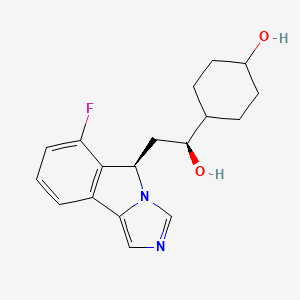
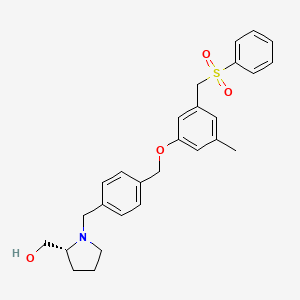

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)